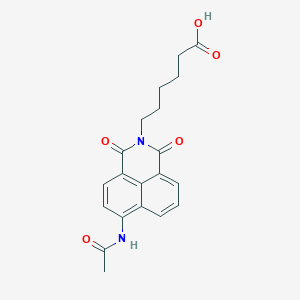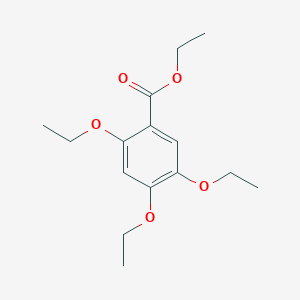
Ethyl 2,4,5-triethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4,5-triethoxybenzoate is an organic compound that belongs to the class of benzoic acid esters. It is a colorless to yellow liquid with a sweet, floral odor. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of ethyl 2,4,5-triethoxybenzoate is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that ethyl 2,4,5-triethoxybenzoate has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and to protect against oxidative stress-induced damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 2,4,5-triethoxybenzoate in lab experiments is its relatively low toxicity. However, it is important to note that its effects may vary depending on the cell type and experimental conditions used. Additionally, its solubility in water is limited, which may affect its bioavailability in certain experimental settings.
Direcciones Futuras
1. Further investigation of the anti-inflammatory and antioxidant effects of ethyl 2,4,5-triethoxybenzoate in various disease models.
2. Exploration of its potential as a plant growth regulator and pesticide.
3. Synthesis of novel materials using ethyl 2,4,5-triethoxybenzoate as a precursor.
4. Investigation of its potential as a drug delivery agent.
5. Study of its potential as a food preservative.
In conclusion, ethyl 2,4,5-triethoxybenzoate is a compound that has been the subject of scientific research due to its potential applications in various fields. Its anti-inflammatory and antioxidant effects, low toxicity, and potential as a precursor for novel materials make it a promising compound for further investigation.
Métodos De Síntesis
Ethyl 2,4,5-triethoxybenzoate can be synthesized through the esterification of 2,4,5-trihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction yields the desired product along with water as a byproduct.
Aplicaciones Científicas De Investigación
Ethyl 2,4,5-triethoxybenzoate has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory and antioxidant properties. In agriculture, it has been tested as a potential plant growth regulator and pesticide. In materials science, it has been explored as a potential precursor for the synthesis of novel materials.
Propiedades
Número CAS |
170645-86-0 |
|---|---|
Nombre del producto |
Ethyl 2,4,5-triethoxybenzoate |
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
ethyl 2,4,5-triethoxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-5-17-12-10-14(19-7-3)13(18-6-2)9-11(12)15(16)20-8-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
ZEYJBLYNMNHZGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)OCC)OCC)OCC |
SMILES canónico |
CCOC1=CC(=C(C=C1C(=O)OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



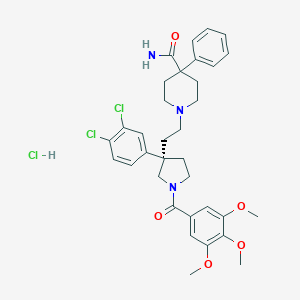
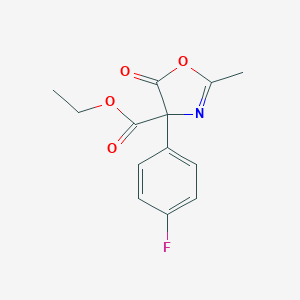
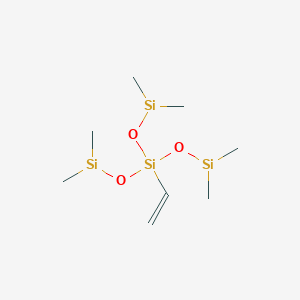
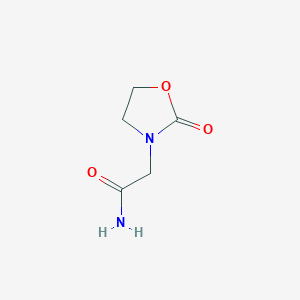
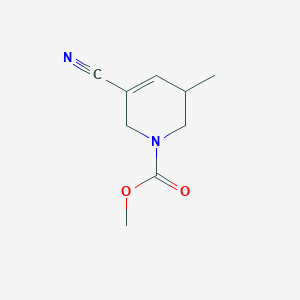

![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
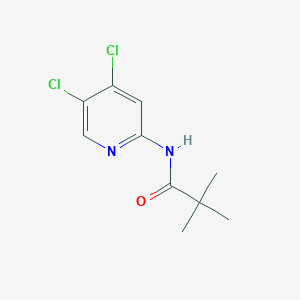
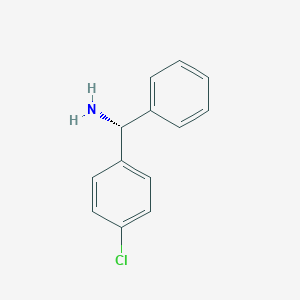
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)

![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
